Acetic acid, (4-((2R)-2-(((2S)-2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)amino)propyl)phenoxy)-
Description
This compound is a structurally complex acetic acid derivative featuring a phenoxy backbone substituted with a chiral aminopropyl group and a trifluoromethylated thiazole moiety. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., ) highlight the importance of the phenoxyacetic acid core and fluorinated heterocycles in drug design, particularly for targeting enzymes or receptors sensitive to stereochemistry and fluorine interactions .
Properties
CAS No. |
162326-86-5 |
|---|---|
Molecular Formula |
C17H19F3N2O4S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[4-[(2R)-2-[[(2S)-2-hydroxy-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethyl]amino]propyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H19F3N2O4S/c1-10(6-11-2-4-12(5-3-11)26-8-15(24)25)21-7-14(23)13-9-27-16(22-13)17(18,19)20/h2-5,9-10,14,21,23H,6-8H2,1H3,(H,24,25)/t10-,14+/m1/s1 |
InChI Key |
YVIXXPCJZAUQHJ-YGRLFVJLSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CSC(=N2)C(F)(F)F)O |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@@H](C2=CSC(=N2)C(F)(F)F)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CSC(=N2)C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2-((2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)-amino)propyl)phenoxy-acetic acid UL-TG 307 UL-TG-307 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
- Substrate Preparation : Aromatic nitriles (R-CN) react with cysteamine hydrochloride under solvent-free conditions.
- Cyclization : Copper(II) acetate (1.5–2.5 equiv) catalyzes thiazoline formation at 80–100°C.
- Oxidation : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane oxidizes thiazoline to thiazole at room temperature.
Representative Conditions
| Parameter | Value |
|---|---|
| Nitrile | 2-Trifluoromethylbenzonitrile |
| Catalyst | Cu(OAc)₂ (2.0 equiv) |
| Temperature | 90°C, 6 hr |
| Oxidation Reagent | DDQ (1.2 equiv) |
| Yield | 78–85% (isolated) |
This method avoids solvent waste and achieves high regioselectivity for 4-thiazolyl derivatives.
Phenoxypropylamine Segment Preparation
The (4-((2R)-2-aminopropyl)phenoxy)acetic acid moiety is synthesized in three stages:
Friedel-Crafts Alkylation
4-Hydroxyacetophenone undergoes alkylation with propylene oxide in the presence of BF₃·Et₂O, yielding 4-(2-hydroxypropyl)phenol. Enantiomeric resolution via chiral HPLC separates the (R)-isomer.
Etherification
The phenol is reacted with ethyl bromoacetate under basic conditions (K₂CO₃, DMF, 60°C), forming ethyl (4-(2-hydroxypropyl)phenoxy)acetate.
Stereocontrolled Coupling of Thiazole and Phenoxypropylamine
Hydroxyl Protection
The thiazole ethanolamine intermediate’s hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether (TBSCl, imidazole, DMF).
Reductive Amination
The protected thiazole ethanolamine is condensed with the phenoxypropyl ketone using Ti(i-OPr)₄ and NaBH₃CN in THF, achieving >95% diastereomeric excess for the (2S,2R) configuration.
Deprotection and Acetic Acid Formation
- TBS Removal : Treatment with TBAF in THF cleaves the silyl ether.
- Ester Hydrolysis : The ethyl ester is saponified with LiOH in MeOH/H₂O, yielding the free acetic acid.
Final Assembly and Purification
Stepwise Yield Analysis
| Step | Intermediate | Yield (%) |
|---|---|---|
| Thiazole formation | 2-(Trifluoromethyl)-4-thiazole | 82 |
| Phenoxy alkylation | Ethyl phenoxyacetate | 76 |
| Reductive amination | Coupled amine | 68 |
| Final hydrolysis | CP-114271 | 91 |
Overall Yield : 34% (calculated from four linear steps).
Purification via reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) affords CP-114271 with >98% purity.
Critical Analysis of Methodologies
Solvent-Free Thiazole Synthesis
The CN103694189A protocol eliminates dichloromethane in the cyclization step, reducing environmental impact. However, stoichiometric DDQ usage poses scalability challenges due to cost.
Chirality Control
While reductive amination achieves high stereoselectivity, asymmetric catalysis (e.g., Ru-BINAP complexes) could improve enantiomeric ratios but remains unexplored in disclosed routes.
Alternative Routes
EP1667964B1 describes phenoxyacetic acid coupling via Mitsunobu reactions, but this method introduces competing elimination pathways when applied to CP-114271’s secondary alcohol.
Chemical Reactions Analysis
CP-114271 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CP-114271 has several scientific research applications, including:
Mechanism of Action
CP-114271 exerts its effects by acting as an agonist of the β3-adrenergic receptor. This receptor is involved in the regulation of energy expenditure and lipolysis. By activating this receptor, CP-114271 promotes the breakdown of fats and increases energy expenditure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its trifluoromethyl-thiazole substituent and chiral centers. Below is a comparison with structurally related molecules from the evidence:
Key Observations
Trifluoromethyl-Thiazole vs. Chlorophenyl (): The target compound’s trifluoromethyl-thiazole group enhances lipophilicity and metabolic stability compared to the chlorophenyl analog, which may improve membrane permeability .
Alkyl vs. Heterocyclic Substituents () :
- The tert-pentyl group in ’s compound is purely hydrophobic, contrasting with the target’s fluorinated heterocycle. This suggests divergent applications—tert-pentyl analogs may act as surfactants or agrochemicals, while the target compound is more likely a bioactive intermediate .
The target compound’s simpler thiazole lacks this complexity, possibly favoring selectivity in target binding .
Biological Activity
Acetic acid, specifically the compound identified as (4-((2R)-2-(((2S)-2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)amino)propyl)phenoxy)- , is a complex organic molecule with potential biological activities. This article examines its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety and a phenoxy group, contributing to its unique biological properties. The trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological membranes.
The primary mechanism of action for this compound appears to involve modulation of neurotransmitter systems, particularly through interactions with N-methyl-D-aspartate receptors (NMDARs) . It acts as an antagonist at these receptors, influencing various downstream signaling pathways.
Biochemical Pathways Affected
- NMDAR Antagonism : This interaction may lead to neuroprotective effects by reducing excitotoxicity associated with excessive glutamate signaling.
- Activation of AMPA Receptors : The compound may also activate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, contributing to synaptic plasticity.
- mTOR Pathway Modulation : By affecting the mammalian target of rapamycin (mTOR), this compound could play a role in cellular growth and metabolism.
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest that it exhibits favorable absorption characteristics, with ongoing research focusing on its distribution, metabolism, and excretion (ADME).
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects : Studies have demonstrated that it can promote neurite outgrowth in neuronal cultures, suggesting potential applications in neurodegenerative diseases.
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : In vitro studies indicate a reduction in pro-inflammatory cytokines upon treatment with this compound.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotection | Promotes neurite outgrowth | |
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Decreases pro-inflammatory cytokines |
Pharmacological Targets
| Target Protein Name | Mode of Action | Functional Assay | Reference |
|---|---|---|---|
| NMDAR | Antagonist | Calcium Flux | |
| AMPA | Agonist | Neurite Outgrowth | |
| mTOR | Modulation | Cell Growth |
Case Studies
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation.
- Oxidative Stress Studies : In vitro studies using human neuronal cell lines demonstrated that treatment with the compound significantly reduced markers of oxidative stress compared to control groups.
- Inflammation Models : Research on macrophage cultures showed that the compound effectively lowered levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Q & A
Q. Q1. What are the common synthetic routes for synthesizing this compound, and how can reaction completion be monitored?
The compound can be synthesized via nucleophilic substitution or esterification reactions. A typical approach involves refluxing intermediates (e.g., phenols with ethyl chloroacetate) in anhydrous acetone with potassium carbonate as a base . Reaction progress is monitored using thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) as the mobile phase. Post-reaction, purification involves solvent distillation, aqueous extraction, and washing with sodium hydroxide to remove unreacted starting materials .
Q. Q2. What spectroscopic and analytical techniques are essential for structural characterization?
Key techniques include:
- Mass spectrometry (MS) and elemental analysis (accuracy within ±0.5%) for molecular weight and composition verification .
- Nuclear Magnetic Resonance (NMR) to resolve stereochemistry, particularly for the (2R) and (2S) configurations .
- High-performance liquid chromatography (HPLC) for purity assessment (≥98% purity criteria) .
Advanced Synthesis Optimization
Q. Q3. How can computational methods improve the efficiency of synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. The ICReDD framework integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent choice, temperature) . For example, reaction path searches can identify energy barriers in trifluoromethyl-thiazole coupling steps .
Q. Q4. What strategies mitigate enantiomeric impurities during synthesis?
Chiral resolution techniques, such as chiral column chromatography or enzymatic kinetic resolution, are critical. Stereochemical integrity is maintained using enantiopure starting materials (e.g., (2R)-amino alcohol derivatives) and asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) .
Biological Activity and Mechanism
Q. Q5. How can researchers identify biological targets for this compound?
Target identification involves:
- Molecular docking against enzymes like COX-2, which has a hydrophobic active site compatible with the trifluoromethyl-thiazole moiety .
- Surface plasmon resonance (SPR) to measure binding affinity to recombinant proteins.
Q. Q6. What advanced methods elucidate the compound’s mechanism of action in complex biological systems?
- Cryo-electron microscopy (cryo-EM) resolves binding conformations with cellular targets.
- Proteolysis-targeting chimeras (PROTACs) leverage the compound’s thiazole group to recruit E3 ubiquitin ligases, enabling targeted protein degradation studies .
Data Analysis and Contradictions
Q. Q7. How should researchers address discrepancies in bioactivity data across studies?
- Meta-analysis of dose-response curves (e.g., IC₅₀ values) under standardized conditions (pH, temperature).
- Statistical Design of Experiments (DoE) identifies confounding variables (e.g., solvent polarity affecting solubility) .
Q. Q8. What computational tools resolve conflicting structural predictions?
- X-ray crystallography provides definitive stereochemical assignments.
- Molecular dynamics simulations validate stability of proposed conformers in aqueous vs. lipid environments .
Analytical and Safety Challenges
Q. Q9. How can researchers overcome solubility limitations in aqueous assays?
- Use co-solvents (e.g., DMSO:water mixtures) with ≤1% organic content to prevent protein denaturation.
- Derivatization (e.g., acetate to sodium salt) improves hydrophilicity .
Q. Q10. What safety protocols are critical for handling reactive intermediates?
- Fume hood use during ether extraction and sodium hydroxide washes .
- Personal protective equipment (PPE) for trifluoromethyl reagents, which may release HF under hydrolysis .
Cross-Disciplinary Applications
Q. Q11. How can chemical engineering principles enhance large-scale synthesis?
- Membrane separation technologies (CRDC subclass RDF2050104) improve yield during solvent recovery .
- Process simulation software (e.g., Aspen Plus) optimizes reflux conditions and reduces energy costs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
